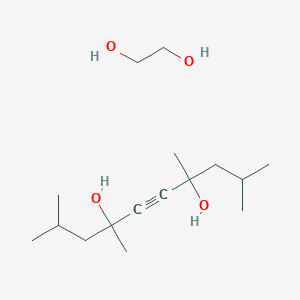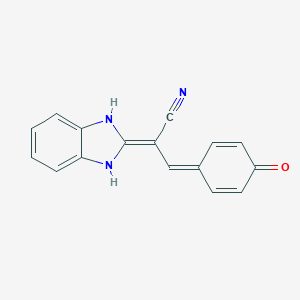
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile, also known as DBOPN, is a compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. DBOPN is a heterocyclic compound that contains a benzimidazole ring and a cyclohexenone moiety. It has been found to exhibit a range of biological activities, including antitumor, antifungal, and anti-inflammatory effects.
作用機序
The mechanism of action of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has also been found to inhibit the growth of fungal cells by disrupting their cell membranes. The anti-inflammatory effects of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has also been found to disrupt the cell membranes of fungal cells, leading to their death. In addition, 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile is its broad range of biological activities, which makes it a promising compound for the development of new drugs. However, one of the limitations of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile is its low solubility in water, which can make it difficult to work with in lab experiments. In addition, the synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile can be challenging, and modifications to the reaction conditions may be necessary to achieve a high yield and purity of the final product.
将来の方向性
There are several future directions for research on 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile. One area of interest is the development of new drugs based on the structure of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile. Researchers are also exploring the use of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile as a tool for studying the mechanisms of cancer growth and proliferation. In addition, the anti-inflammatory effects of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile are of interest, and further research is needed to explore its potential as a treatment for inflammatory diseases. Finally, the synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile can be further optimized to improve the yield and purity of the final product.
合成法
The synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile involves the reaction of 1,3-diaminobenzene with 4-oxocyclohexa-2,5-dien-1-ylideneacetonitrile in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile compound. The synthesis of 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been optimized, and various modifications to the reaction conditions have been explored to improve the yield and purity of the final product.
科学的研究の応用
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been found to exhibit a range of biological activities, making it a promising compound for the development of new drugs. It has been shown to have antitumor activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has also been found to have antifungal activity against Candida albicans, a common fungal pathogen. In addition, 2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
CAS番号 |
131263-10-0 |
|---|---|
製品名 |
2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)propanenitrile |
分子式 |
C16H11N3O |
分子量 |
261.28 g/mol |
IUPAC名 |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H11N3O/c17-10-12(9-11-5-7-13(20)8-6-11)16-18-14-3-1-2-4-15(14)19-16/h1-9,20H,(H,18,19)/b12-9+ |
InChIキー |
HUCSTVJKIGCATA-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=C(C=C3C=CC(=O)C=C3)C#N)N2 |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)O)C#N |
正規SMILES |
C1=CC=C2C(=C1)NC(=C(C=C3C=CC(=O)C=C3)C#N)N2 |
同義語 |
2-(1,3-dihydrobenzoimidazol-2-ylidene)-3-(4-oxo-1-cyclohexa-2,5-dienyl idene)propanenitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



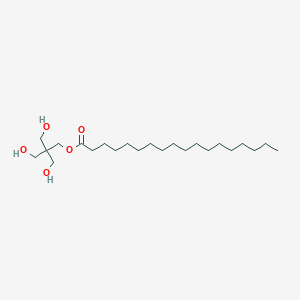
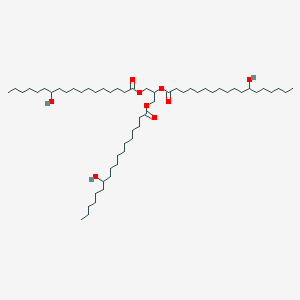

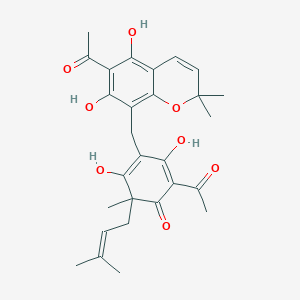
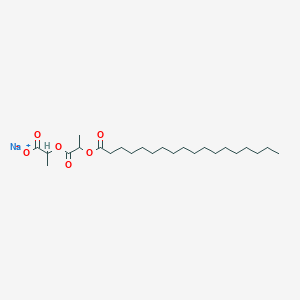
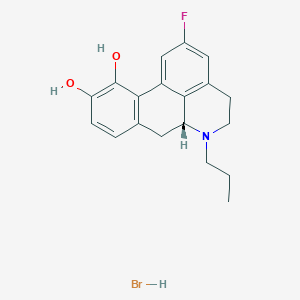
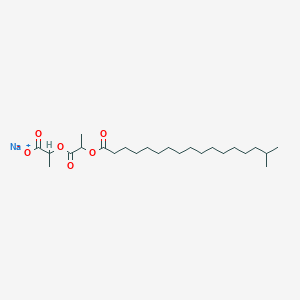


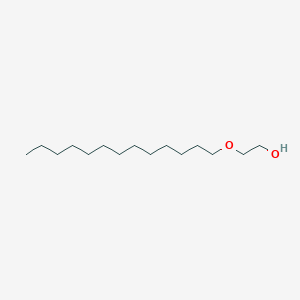
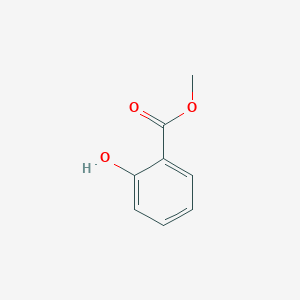
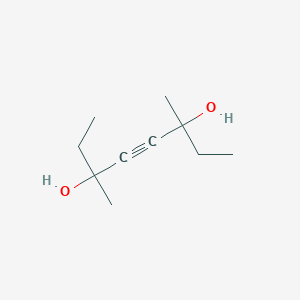
![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)
